
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester: is a synthetic compound that is primarily used in scientific research. It is a deuterated form of trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester, which is a derivative of farnesene, a naturally occurring hydrocarbon found in various plants and insects. This compound is often used as an internal standard for the qualitative and quantitative determination of insect juvenile hormones, specifically Juvenile Hormone III.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester typically involves the epoxidation of farnesene followed by esterification. The deuterium labeling is introduced during the synthesis to create the d3 variant. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and methanol in the presence of an acid catalyst for the esterification step .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide ring can be opened by nucleophiles, leading to various substitution products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reducing the epoxide to a diol.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can open the epoxide ring under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Diols formed from the reduction of the epoxide group.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as an internal standard for the qualitative and quantitative determination of insect juvenile hormones.
Biology:
- Studied for its role in the development and regulation of insect physiology due to its structural similarity to Juvenile Hormone III.
Medicine:
- Potential applications in understanding hormone regulation and development in insects, which can be extrapolated to other biological systems.
Industry:
作用机制
Molecular Targets and Pathways: trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester binds to specific receptors on the surface of cells, initiating a series of reactions that lead to the production of proteins needed for development. The bound form is converted to an active form by methyl transferase activity or epoxidase activity .
相似化合物的比较
Methyl 10,11-epoxy-3,7,11-trimethyl-2-trans-6-trans-dodecadienoate (Juvenile Hormone III): Structurally very similar, both compounds share the same core structure with a 10,11-epoxy group and a methyl ester functionality.
(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester: Another similar compound with slight variations in the molecular structure.
Uniqueness: The deuterium labeling in trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester makes it unique, as it allows for more precise analytical measurements in scientific research.
属性
分子式 |
C16H26O3 |
|---|---|
分子量 |
269.39 g/mol |
IUPAC 名称 |
trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/i5D3 |
InChI 键 |
QVJMXSGZTCGLHZ-DGRYHQRESA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C |
规范 SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


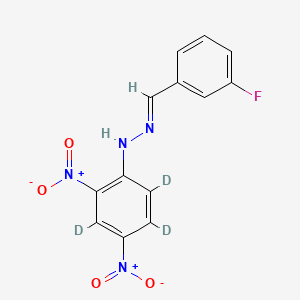
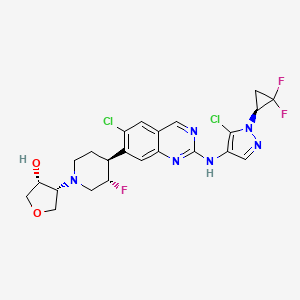
![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)
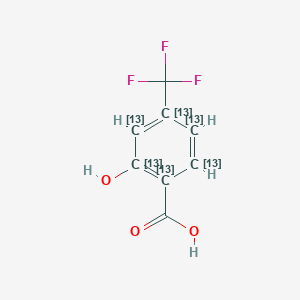

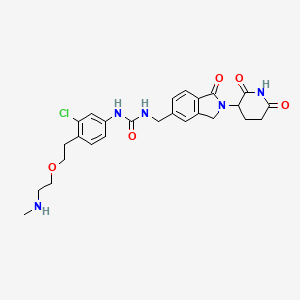

![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)
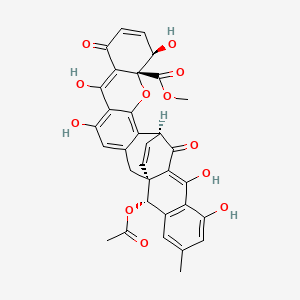


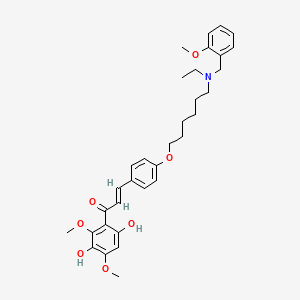
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)
